5-Benzylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indoline core with a benzyl group attached to the nitrogen atom and a dione functionality at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylindoline-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indoline core. The benzyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity. The reaction conditions are optimized to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Diols or other reduced forms.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
5-Benzylindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Lacks the benzyl group but shares the indoline core and dione functionality.
5-Chloroindoline-2,3-dione: Similar structure with a chlorine substituent instead of a benzyl group.
N-Benzylisatin: Contains a similar benzyl group but differs in the position of the dione functionality.
Uniqueness
5-Benzylindoline-2,3-dione is unique due to the presence of both the benzyl group and the dione functionality, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables diverse applications in various fields.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-benzyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO2/c17-14-12-9-11(6-7-13(12)16-15(14)18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17,18) |
InChI Key |
QANIDKQGUCXISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.